molecular formula C12H17ClFN B13285959 [(2-Chloro-6-fluorophenyl)methyl](3-methylbutyl)amine

[(2-Chloro-6-fluorophenyl)methyl](3-methylbutyl)amine

Cat. No.: B13285959
M. Wt: 229.72 g/mol
InChI Key: CNPQXUHXISUIKS-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)methylamine is an organic compound with the molecular formula C12H17ClFN It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a methylbutylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)methylamine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-methylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of (2-Chloro-6-fluorophenyl)methylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

(2-Chloro-6-fluorophenyl)methylamine can be compared with other similar compounds, such as:

    (2-Chloro-6-fluorophenyl)methylamine: Similar structure but with a methoxypropyl group instead of a methylbutyl group.

    (2-Chloro-6-fluorophenyl)methylamine: Similar structure but with different substituents on the phenyl ring.

The uniqueness of (2-Chloro-6-fluorophenyl)methylamine lies in its specific substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C12H17ClFN/c1-9(2)6-7-15-8-10-11(13)4-3-5-12(10)14/h3-5,9,15H,6-8H2,1-2H3

InChI Key

CNPQXUHXISUIKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=C(C=CC=C1Cl)F

Origin of Product

United States

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